molecular formula C5H3ClN4 B13631578 6-chloro-1H-pyrazolo[4,3-c]pyridazine

6-chloro-1H-pyrazolo[4,3-c]pyridazine

Cat. No.: B13631578
M. Wt: 154.56 g/mol
InChI Key: QXTAYLYLGNMKIF-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a nitrogen-rich bicyclic heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Compounds featuring the pyrazolopyridazine core are of significant interest due to their wide range of biological activities. The chloro substituent at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This molecular scaffold is recognized for its potential in designing novel bioactive molecules. The pyridazine ring, known for its high dipole moment and hydrogen-bonding capacity, can contribute favorably to a molecule's physicochemical profile and target binding . Researchers utilize this compound as a key intermediate in the synthesis of more complex structures for screening against various therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8)

InChI Key

QXTAYLYLGNMKIF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)C=NN2

Origin of Product

United States

Significance of Fused Pyrazolo Pyridazine Systems in Heterocyclic Chemistry

Fused heterocyclic systems, such as pyrazolo-pyridazines, are compounds in which two or more heterocyclic rings share a pair of atoms. The significance of the pyrazolo-pyridazine system stems from the established biological importance of its constituent rings: pyrazole (B372694) and pyridazine (B1198779).

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a core component in several pharmacologically active molecules. wikipedia.orgresearchgate.net Derivatives of pyridazine have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties. thaiscience.info The unique physicochemical characteristics of the pyridazine ring, such as its polarity and hydrogen-bonding capacity, make it an attractive component in drug design. nih.gov

Similarly, pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established building block in medicinal chemistry. nih.gov Pyrazole-containing molecules display a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.com The versatility of the pyrazole scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications. mdpi.com

The fusion of these two heterocyclic systems into a pyrazolo-pyridazine scaffold creates a bicyclic structure with a unique electronic and steric profile. This combination can lead to novel compounds with enhanced or unique biological activities, making them valuable targets for synthesis and investigation in medicinal chemistry. thaiscience.inforesearchgate.net Research into related fused systems like pyrrolopyridazines and pyrazolopyridines has highlighted their potential as anticancer and anti-inflammatory agents, further underscoring the importance of exploring the therapeutic possibilities of fused pyrazole-pyridazine structures. mdpi.commdpi.com

Synthetic Methodologies for 6 Chloro 1h Pyrazolo 4,3 C Pyridazine and Analogs

General Strategies for Pyrazolo[4,3-c]pyridazine Scaffold Construction

The formation of the pyrazolo[4,3-c]pyridazine core relies on various cyclization strategies that build the fused ring system from acyclic or monocyclic precursors.

Key synthetic routes involve the formation of either the pyrazole (B372694) or the pyridazine (B1198779) ring onto a pre-existing complementary ring structure, or the simultaneous formation of both rings.

The reaction between α-diazo compounds and 1,3-dicarbonyl compounds is a well-established method for pyrazole synthesis. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.net This strategy, known as 1,3-dipolar cycloaddition, can be adapted to form fused heterocyclic systems. rsc.org In the context of the pyrazolo[4,3-c]pyridazine scaffold, this would typically involve an intramolecular cyclization of a precursor containing both a diazocarbonyl group and a suitable pyridazine moiety, or an intermolecular reaction where one reactant is a diazocarbonyl and the other is a pyridazine derivative with appropriate functional groups to facilitate annulation.

While direct examples for the 6-chloro-1H-pyrazolo[4,3-c]pyridazine are not prominently detailed, the general mechanism involves the reaction of a diazo group with a dicarbonyl functionality. For instance, 2-diazo-1,3-diketones can react with thioamides in the presence of a Cu(I) catalyst to form thiazoles, showcasing the reactivity of this precursor type in forming five-membered heterocyclic rings. nih.gov A plausible route to the pyrazolo[4,3-c]pyridazine scaffold could involve the cyclization of a pyridazine precursor bearing a 1,3-dicarbonyl side chain, which first reacts to form an α-diazo-1,3-diketone that subsequently undergoes intramolecular cyclization.

A notable method for constructing the pyrazolo[4,3-c]pyridazine skeleton involves the use of heterocyclic diazonium salts. rsc.org This approach has been successfully employed for the synthesis of various substituted pyrazolo[4,3-c]pyridazines. The process begins with the diazotization of an amino-substituted pyrazole. For example, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one can be coupled with active methylene (B1212753) nitriles to yield cyanohydrazones. rsc.org These intermediates can then be treated with hydrazine (B178648) hydrate (B1144303) to afford 4-(3-aminopyrazol-4-ylidenehydrazino) derivatives. Subsequent acid-catalyzed cyclization of these derivatives leads to the formation of the pyrazolo[4,3-c]pyridazine ring system. rsc.org

Another pathway involves the direct cyclization of hydrazono derivatives formed from the coupling of diazonium salts with active methylene compounds. researchgate.net For instance, diazotized 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine can couple with active methylene compounds to form hydrazones, which can then be cyclized to yield more complex fused systems. researchgate.net The Japp–Klingemann reaction, which involves the reaction of diazonium salts with β-dicarbonyl compounds, also serves as a foundational method for creating precursors for pyrazole annulation. nih.gov

Starting MaterialReagentIntermediateProductReference
Diazotised 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-oneActive Methylene NitrilesCyanohydrazonesPyrazolo[4,3-c]pyridazines rsc.org
Diazotized 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazineActive Methylene CompoundsHydrazono DerivativesFused Triazines researchgate.net

One-pot syntheses offer an efficient and environmentally friendly route to complex molecules by minimizing intermediate purification steps. researchgate.netresearchgate.net Several one-pot methodologies have been developed for the synthesis of pyrazolopyridazine and pyrazolopyridine scaffolds. nih.govbeilstein-journals.org A three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate, catalyzed by DABCO, has been reported for the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net

Another efficient one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO). nih.govbeilstein-journals.org Although this yields a pyrazolo[3,4-b]pyridine isomer, the principles of multicomponent, one-pot reactions are applicable to the synthesis of the desired pyrazolo[4,3-c]pyridazine scaffold. For example, a mild, three-step one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization has been used to create pyridazine C-nucleosides. mdpi.com

The successful construction of the pyrazolo[4,3-c]pyridazine scaffold hinges on the selection of appropriate precursors and the formation of key intermediates.

Common Precursors:

Aminopyrazoles: These are fundamental building blocks, often serving as the starting point for diazotization followed by cyclization. rsc.orgresearchgate.net 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one is a specific example. rsc.org

Hydrazine Derivatives: Hydrazine hydrate is frequently used to introduce the necessary nitrogen atoms for pyridazine ring formation or to react with dicarbonyl compounds to form the pyrazole ring. organic-chemistry.orgrsc.orgresearchgate.netkoreascience.kr

Dicarbonyl Compounds: 1,3-diketones, β-ketoesters like ethyl acetoacetate, and related active methylene compounds are common partners in cyclization reactions, reacting with hydrazines to form the pyrazole ring or with diazonium salts. organic-chemistry.orgrsc.orgresearchgate.netnih.gov

Pyridazine Derivatives: Functionalized pyridazines, such as 4-cyano-5,6-dimethylpyridazine-3(2H)-thione, can be cyclized with hydrazine hydrate to form the fused pyrazole ring. researchgate.net

Arylhydrazones: These compounds, derived from diethyl acetonedicarboxylate, can be cyclized to form tetrahydropyridazine derivatives, which are precursors to the final fused ring system. koreascience.kr

Key Intermediates:

Hydrazones: Formed from the reaction of diazonium salts with active methylene compounds (e.g., cyanohydrazones) or the condensation of carbonyl compounds with hydrazine. rsc.orgresearchgate.net These intermediates undergo intramolecular cyclization to yield the final heterocyclic product.

Diazonium Salts: Generated in situ from aminopyrazoles, these are highly reactive intermediates that readily couple with nucleophilic partners to initiate the cyclization cascade. rsc.orgresearchgate.net

Pyridazinones/Thiones: These serve as stable, functionalized monocyclic precursors onto which the pyrazole ring can be annulated. researchgate.net

Cyclization Reactions for Ring Formation

Approaches for the Introduction or Derivatization of the 6-Chloro Moiety

The introduction of a chlorine atom onto the pyridazine ring of the scaffold is a critical step in synthesizing the target compound. This is typically achieved by converting a hydroxyl or oxo group at the desired position into a chloro group.

A standard and widely used method for this transformation is treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is common for converting pyridazinones and related hydroxy-heterocycles into their corresponding chloro derivatives. For instance, a tetrahydropyridopyridazinone can be chlorinated with phosphoryl chloride to yield the reactive chloro derivative, which is a versatile building block for further functionalization. mdpi.com

This strategy is directly applicable to the pyrazolo[4,3-c]pyridazine system. A pyrazolo[4,3-c]pyridazin-6-one precursor, which could be synthesized through the cyclization methods described above, would be the logical substrate for chlorination. The reaction with POCl₃ would replace the oxo group at the C6 position with a chlorine atom to yield this compound. This chloro moiety is then activated for nucleophilic substitution, allowing for the introduction of various other functional groups.

PrecursorChlorinating AgentProductGeneral Reaction TypeReference
Pyrazolo[4,3-c]pyridazin-6-onePhosphoryl chloride (POCl₃)This compoundDehydration/Chlorination mdpi.com
Hydroxy-aza-indole analogPhosphorus pentachloride (PCl₅)Chloro-aza-indole analogChlorinationGeneral Method

Halogenation Strategies

A prevalent and effective method for the synthesis of this compound involves the direct halogenation of a hydroxylated precursor, specifically 1H-pyrazolo[4,3-c]pyridazin-6(7H)-one. This precursor contains a pyridazinone ring, which can be readily converted to the corresponding chloro derivative using a variety of chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely employed reagent for this type of transformation. The reaction typically involves heating the 1H-pyrazolo[4,3-c]pyridazin-6(7H)-one substrate in the presence of phosphorus oxychloride. This process facilitates the conversion of the hydroxyl group at the 6-position of the pyridazine ring into a chlorine atom. In some instances, the reaction may be performed in the presence of a base, such as pyridine, and can be carried out under solvent-free conditions at elevated temperatures in a sealed reactor, which can be particularly suitable for larger-scale preparations. nih.gov

The general reaction scheme for this halogenation is depicted below:

Reaction Scheme: Chlorination of 1H-pyrazolo[4,3-c]pyridazin-6(7H)-one

This strategy is not limited to the parent compound and can be applied to the synthesis of various analogs, provided the precursor pyridazinone is accessible. The efficiency of the chlorination can be influenced by reaction conditions such as temperature and the presence of additives.

Nucleophilic Substitution Precursors Leading to Chloro-Substitution

The synthesis of this compound can also be approached through the careful selection and elaboration of precursors that ultimately undergo a nucleophilic substitution to introduce the chloro group. A key precursor in this context is often a pyridazinone derivative that is itself synthesized through a series of reactions.

For instance, the formation of the pyrazolo[4,3-c]pyridazine core can be achieved through the cyclization of a substituted pyridazinone. One synthetic route involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyridazinone ring. This pyridazinone can then be further functionalized to create the fused pyrazole ring.

A relevant example from the literature describes the transformation of a pyridazinone into a pyrazolo[4,3-c]pyridazine. researchgate.net In this synthesis, 3-acetyl-1-(4-phenyl-2H-1,2,3-triazol-2-yl)-6-methyl-1H-pyridazin-4-one, upon treatment with hydrazine (N₂H₄), is transformed into 2-[4-(2H-1,2,3-triazol-2-yl)phenyl]-3,7-dimethyl-2H-pyrazolo[4,3-c]pyridazine. researchgate.net While this example yields a substituted derivative, it illustrates the principle of constructing the pyrazolo[4,3-c]pyridazine skeleton from a pyridazinone precursor.

To arrive at the specific precursor for this compound, one would start with a precursor that leads to the formation of 1H-pyrazolo[4,3-c]pyridazin-6(7H)-one. The synthesis of this pyridazinone can involve nucleophilic attack and cyclization steps. Once the 1H-pyrazolo[4,3-c]pyridazin-6(7H)-one is obtained, it serves as the direct precursor for the final chlorination step as described in the halogenation strategies.

Chemical Transformations and Functionalization Reactions of 6 Chloro 1h Pyrazolo 4,3 C Pyridazine

Reactivity of the Chlorine Atom at Position 6

The chlorine atom at the 6-position of the pyrazolo[4,3-c]pyridazine ring system is activated towards nucleophilic displacement and serves as a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.

Nucleophilic Substitution Reactions

Detailed experimental research specifically documenting the nucleophilic substitution reactions of 6-chloro-1H-pyrazolo[4,3-c]pyridazine is not extensively available in the reviewed scientific literature. However, the general reactivity of chloro-substituted pyridazines suggests that this compound would readily undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. Typically, reactions of this nature with amines, alcohols, and thiols would be anticipated to proceed under thermal or base-catalyzed conditions to yield the corresponding 6-substituted-1H-pyrazolo[4,3-c]pyridazines. The electron-deficient nature of the pyridazine (B1198779) ring facilitates such transformations.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these methodologies would allow for the introduction of aryl, heteroaryl, and alkyl groups at the 6-position.

Suzuki-Miyaura Cross-Coupling

While specific studies on the Suzuki-Miyaura cross-coupling of this compound are not prominently reported, research on the isomeric 2H-pyrazolo[4,3-c]pyridine system provides valuable insights. For instance, a study on the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines utilized a Suzuki-Miyaura cross-coupling reaction to introduce aryl and heteroaryl groups at the 7-position of a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine precursor. nih.gov The reactions were carried out using palladium acetate (B1210297) as the catalyst and cesium carbonate as the base in an aqueous ethanol (B145695) solution under microwave irradiation, affording the coupled products in good yields. nih.gov

A representative set of conditions and yields for the Suzuki-Miyaura coupling of the related 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine is presented below.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid7-phenyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine85
24-Methoxyphenylboronic acid7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine92
34-Fluorophenylboronic acid7-(4-fluorophenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine78
4Thiophen-2-ylboronic acid7-(thiophen-2-yl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine65
Data derived from studies on a related isomeric system. nih.gov
Negishi Cross-Coupling

There is a notable absence of specific experimental data in the surveyed literature concerning the Negishi cross-coupling of this compound. This reaction, which involves the coupling of an organohalide with an organozinc reagent, is a versatile method for C-C bond formation and would be expected to be applicable to this substrate. The general utility of the Negishi coupling for the functionalization of other chloro-substituted pyridazine systems has been demonstrated. uni-muenchen.deresearchgate.net

Modifications at Pyrazole (B372694) Ring Nitrogen Atoms (N-1)

The pyrazole moiety of this compound possesses a reactive N-H group that can be functionalized through various reactions, including alkylation and acylation. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting compounds.

Alkylation and Acylation Reactions

N-Protection and Deprotection Strategies

The acidic proton on the pyrazole nitrogen (N-1) of this compound typically requires protection to prevent unwanted side reactions during subsequent functionalization steps. The choice of the protecting group is crucial and depends on the reaction conditions to be employed.

Commonly used protecting groups for pyrazole and related N-heterocyclic systems include the tert-butyloxycarbonyl (Boc) group, sulfonyl derivatives such as tosyl (Ts) or benzenesulfonyl, and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The introduction of these groups generally proceeds by treating the N-H of the pyrazole with a suitable electrophilic reagent in the presence of a base.

Protecting GroupReagentTypical Conditions
BocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., DMAP, Et₃N), Solvent (e.g., DCM, THF)
SEM2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)Base (e.g., NaH), Solvent (e.g., DMF, THF)
Tosyl (Ts)p-Toluenesulfonyl chloride (TsCl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)

Deprotection strategies are equally important and are tailored to the specific protecting group used. The Boc group is readily cleaved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The SEM group is typically removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. Sulfonyl groups are generally more robust but can be cleaved under reductive conditions or with strong acids.

Protecting GroupDeprotection ReagentTypical Conditions
BocTrifluoroacetic acid (TFA)Solvent (e.g., DCM), Room Temperature
SEMTetrabutylammonium fluoride (TBAF)Solvent (e.g., THF), Room Temperature
Tosyl (Ts)Magnesium in methanol, Sodium amalgamReductive cleavage

Functionalization at Other Positions of the Fused System (e.g., C-3, C-7)

Beyond the nitrogen and the chloro-substituted carbon, other positions on the pyrazolo[4,3-c]pyridazine ring system can be selectively functionalized, allowing for the introduction of diverse substituents and the exploration of a wider chemical space.

Borylation and Subsequent Coupling Reactions

The C-3 position of the pyrazolo[4,3-c]pyridazine core, after N-protection, can be activated for cross-coupling reactions through a borylation step. This is typically achieved using iridium-catalyzed C-H borylation with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronate ester is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.

This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. The Suzuki-Miyaura coupling is generally carried out in the presence of a palladium catalyst, a base, and an appropriate solvent system.

Table of C-3 Functionalization via Borylation-Suzuki Coupling

Step Reagents and Conditions Product
Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂, Solvent (e.g., THF, Cyclohexane), Heat N-Protected-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-chloro-1H-pyrazolo[4,3-c]pyridazine

| Suzuki Coupling | Aryl/heteroaryl halide, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) | N-Protected-3-(aryl/heteroaryl)-6-chloro-1H-pyrazolo[4,3-c]pyridazine |

Selective Metalation and Electrophilic Quenching

The C-7 position of the pyrazolo[4,3-c]pyridazine ring can be selectively functionalized through directed metalation. Following N-protection, treatment with a strong, non-nucleophilic base such as a lithium diisopropylamide (LDA) or a turbo-Grignard reagent (e.g., TMPMgCl·LiCl) can lead to regioselective deprotonation at the C-7 position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a range of functional groups.

This methodology provides a powerful tool for introducing substituents such as alkyl, carbonyl, and halogen groups at a specific position on the pyridazine ring.

Table of C-7 Functionalization via Selective Metalation

Electrophile Functional Group Introduced
D₂O Deuterium
I₂ Iodine
Aldehydes/Ketones Hydroxyalkyl
Alkyl halides Alkyl

General Ring System Reactivity

Oxidation Reactions

The nitrogen atoms in the pyrazolo[4,3-c]pyridazine ring system are susceptible to oxidation, leading to the formation of N-oxides. The pyridazine nitrogen atoms are generally more prone to oxidation than the pyrazole nitrogens. Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The formation of an N-oxide can significantly alter the electronic properties of the ring system, influencing its reactivity in subsequent reactions.

Reduction Reactions

Reduction reactions of this compound can proceed in several ways. The chloro substituent at the C-6 position can be removed via catalytic hydrogenation. This is a common strategy to access the corresponding 1H-pyrazolo[4,3-c]pyridazine. Typical conditions involve the use of a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere.

Furthermore, under more forcing conditions, the heterocyclic rings themselves can be reduced. However, selective reduction of the pyridazine ring while preserving the pyrazole ring can be challenging and often requires careful selection of the reducing agent and reaction conditions.

ReactionReagents and ConditionsProduct
Dechlorination H₂, Pd/C, Base (e.g., Et₃N), Solvent (e.g., EtOH, MeOH)1H-pyrazolo[4,3-c]pyridazine

Theoretical and Computational Studies of 6 Chloro 1h Pyrazolo 4,3 C Pyridazine

Electronic Structure and Molecular Orbital Theory

The electronic character of 6-chloro-1H-pyrazolo[4,3-c]pyridazine is defined by the fusion of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridazine (B1198779) ring, further modulated by the presence of an electronegative chlorine atom. Computational methods, particularly Density Functional Theory (DFT), are employed to understand the distribution of electron density, aromaticity, and the nature of its frontier molecular orbitals (HOMO and LUMO).

The introduction of a chlorine atom at the C6 position significantly impacts the electronic landscape. As an electron-withdrawing group, it further reduces the electron density of the pyridazine ring, particularly at the carbon atom to which it is attached. This effect is crucial for the molecule's reactivity.

Frontier molecular orbital analysis provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.net For chlorodiazines, the Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding susceptibility to nucleophilic attack. wuxiapptec.com In this compound, the LUMO is expected to have a significant coefficient on the C6 carbon, indicating this position is the primary site for nucleophilic substitution. The Highest Occupied Molecular Orbital (HOMO) is likely to be distributed more across the electron-rich pyrazole ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net

| Molecular Electrostatic Potential (MEP) | Negative potential near the pyridine-like nitrogen atoms; positive potential near the N-H group. tandfonline.com | Guides non-covalent interactions and hydrogen bonding. |

Conformational Analysis and Tautomerism

Due to the rigid, planar nature of the fused aromatic ring system, the conformational landscape of this compound is limited. The primary structural variability arises from prototropic tautomerism within the pyrazole moiety. nih.gov

The pyrazole ring can exist in two tautomeric forms, depending on the position of the hydrogen atom on either of the two nitrogen atoms (N1 or N2). This results in the 1H- and 2H-tautomers. DFT calculations on related pyrazolo[4,3-c]pyrazole systems have been used to determine the relative stabilities of such tautomeric forms, showing that one form typically predominates. researchgate.net The specific substituent pattern and the electronic nature of the fused pyridazine ring influence the tautomeric equilibrium. For many substituted pyrazoles, the 1H-tautomer is found to be more stable. nih.gov Computational studies analyzing the relative energies of the tautomers are essential for understanding its behavior in solution and its recognition by biological targets. researchgate.net

Table 2: Potential Tautomers of 6-chloro-pyrazolo[4,3-c]pyridazine

Tautomer Name Description Predicted Stability
This compound Hydrogen atom is on the N1 nitrogen. Often the more stable tautomer in related systems. nih.govresearchgate.net

| 6-chloro-2H-pyrazolo[4,3-c]pyridazine | Hydrogen atom is on the N2 nitrogen. | Generally the less stable tautomer. |

Molecular Modeling for Ligand-Target Interactions (mechanistic focus)

Molecular modeling techniques, such as docking and molecular dynamics, are instrumental in predicting how this compound and its derivatives interact with biological targets, often protein kinases and other enzymes. acs.orgnih.govmdpi.com

Binding Mode Predictions

Docking studies on analogous pyrazolopyridine and pyrazolopyridazine scaffolds consistently predict their ability to fit into ATP-binding sites of kinases. nih.govmdpi.com The planar heterocyclic core can slide into the narrow cleft between the N- and C-lobes of the kinase domain.

Interaction Hotspot Analysis

Analysis of docked poses for a variety of pyrazolo[4,3-c]pyridine and related structures reveals recurring interaction "hotspots" that are critical for binding affinity. acs.orgnih.gov

Hydrogen Bonding: The pyrazole N-H group is a consistent hydrogen bond donor. The nitrogen atoms of the pyridazine ring are frequent hydrogen bond acceptors. For instance, in studies of pyrazolo[4,3-c]pyridine inhibitors of PEX14, the central scaffold forms favorable interactions with key residues. acs.org

π-π Stacking: The aromatic surface of the bicyclic system readily engages in π-π stacking or T-stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. acs.org This is a common feature for heterocyclic kinase inhibitors.

Hydrophobic Interactions: Substituents attached to the core scaffold can occupy hydrophobic pockets. The chlorine atom at the C6 position can participate in halogen bonding or other hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Table 3: Common Ligand-Target Interactions for the Pyrazolopyridazine Scaffold

Interaction Type Key Structural Feature Common Target Residues Reference Example
Hydrogen Bond (Donor) Pyrazole N-H Hinge region backbone amides (e.g., Met) c-Met Kinase acs.org
Hydrogen Bond (Acceptor) Pyridazine Nitrogens Hinge region backbone amides (e.g., Met, Glu) TRKA nih.gov
π-π Stacking Fused aromatic rings Phenylalanine, Tyrosine PEX14 acs.org

| Hydrophobic/Halogen Bond | C6-Chloro substituent | Leucine, Valine, Alanine | Carbonic Anhydrase nih.gov |

Computational Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and regioselectivity of this compound. These predictions are often based on frontier molecular orbital (FMO) theory and the calculation of reactivity indices. wuxiapptec.comscirp.org

The most significant predicted reaction is the nucleophilic aromatic substitution (SNAr) at the C6 position. The pyridazine ring is electron-deficient, and this effect is amplified by the chloro substituent, making the C6 carbon highly electrophilic. wuxiapptec.com FMO analysis of related chlorodiazines shows that the LUMO has a large orbital coefficient at the carbon atom bearing the chlorine, indicating a favorable site for nucleophilic attack. wuxiapptec.com Computational models can calculate the activation energies for such substitution reactions, confirming the feasibility and predicting relative rates with different nucleophiles. wuxiapptec.com

Beyond SNAr, computational methods can predict the regioselectivity of other reactions. For instance, electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur on the more electron-rich pyrazole ring. The precise position would be determined by calculating the relative stability of the Wheland intermediates or by analyzing local reactivity descriptors like Fukui functions. Palladium-catalyzed cross-coupling reactions, which are common for chloro-heteroaromatics, are also expected to be highly selective for the C6 position. mdpi.com

Table 4: Predicted Reactivity of this compound

Reaction Type Predicted Site of Reactivity Rationale
Nucleophilic Aromatic Substitution C6 Position Electron-deficient pyridazine ring; high LUMO coefficient on C6. wuxiapptec.com
Electrophilic Aromatic Substitution Pyrazole Ring (e.g., C3) Electron-rich nature of the pyrazole ring; guided by HOMO distribution.
Palladium-Catalyzed Cross-Coupling C6 Position Reactivity of the C-Cl bond in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. mdpi.com

| Deprotonation/Metalation | Pyrazole N-H | The N-H proton is the most acidic site. |

Structure Activity Relationship Sar Investigations of Pyrazolo 4,3 C Pyridazine Scaffolds

Design Principles for Modulating Biological Recognition

The design of biologically active molecules based on the pyrazolo[4,3-c]pyridazine scaffold is guided by several key chemical principles that influence how these compounds interact with their protein targets. The unique arrangement of nitrogen atoms in the fused ring system endows it with specific properties that are fundamental to molecular recognition. nih.govblumberginstitute.org

The pyridazine (B1198779) component possesses a significant dipole moment, the largest among the diazine heterocycles, which can facilitate favorable π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.govblumberginstitute.org Furthermore, the nitrogen atoms act as robust hydrogen bond acceptors, a critical feature for anchoring a ligand to its target. blumberginstitute.org Computational and X-ray crystallography studies have shown that the dual nitrogen atoms of a pyridazine ring can simultaneously engage a target protein in multiple hydrogen-bonding interactions, significantly enhancing binding affinity. nih.gov

The pyrazole (B372694) portion of the scaffold also contributes to these interactions. The pyrrole-type nitrogen (N-H) can serve as a hydrogen bond donor, while the pyridine-type nitrogen acts as an acceptor. nih.gov This amphoteric nature provides multiple points for interaction and allows for structural diversity. nih.gov Design strategies often employ scaffold hopping and computer-aided drug design (CADD) to replace known binding motifs with the pyrazolo-pyridazine core, leveraging its ability to mimic the hydrogen bonding patterns of other functional groups while offering unique steric and electronic properties. nih.gov The electron-deficient character of the carbon atoms adjacent to the ring nitrogens further influences the properties of attached substituents, a factor that can be modulated to fine-tune biological activity. nih.govblumberginstitute.org

Impact of Substituent Variation on Potency and Selectivity

Systematic modification of substituents at various positions on the pyrazolo[4,3-c]pyridazine scaffold is a cornerstone of lead optimization. The nature, size, and electronic properties of these substituents can dramatically alter a compound's potency, its selectivity for a specific biological target over others, and its pharmacokinetic profile.

The 6-chloro substituent on the 1H-pyrazolo[4,3-c]pyridazine scaffold serves a pivotal role, primarily as a versatile synthetic handle for introducing chemical diversity. While the chlorine atom itself can potentially engage in halogen bonding, its main utility in SAR studies lies in its ability to function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org

This reactivity allows for the systematic introduction of a wide array of functional groups at the C-6 position, including amines, ethers, and other carbon-based substituents. For instance, the synthesis of various pyrazolo[3,4-c]pyridazine derivatives often begins with a chloro-substituted pyridazine precursor, which is then cyclized with nucleophiles like hydrazine (B178648). nih.gov This strategic placement of a chloro group enables the creation of large libraries of analogs, where the substituent at the C-6 position is varied to probe the steric and electronic requirements of the target's binding site. By replacing the chlorine with different moieties, researchers can optimize interactions with the protein, thereby modulating the compound's potency and selectivity. This approach is fundamental to exploring the chemical space around the core scaffold and identifying derivatives with improved therapeutic potential.

The nitrogen atoms of the pyrazole ring (N-1 and N-2) are key positions for modification that significantly influence biological activity. The presence of a substituent on one of these nitrogens can affect the molecule's orientation within the binding pocket, its solubility, and its metabolic stability.

Studies on related pyrazolopyridine-pyridazinone structures have shown that introducing a hydrophobic substituent at the N-2 position can strongly promote inhibition of certain enzymes, such as phosphodiesterase 4 (PDE4). drugbank.com In the context of antiviral agents, modifying the N-substituents of pyrazolo[3,4-d]pyridazine-7-ones has been shown to be critical for activity. For example, replacing a hydrogen with various substituted benzyl (B1604629) groups at the pyridazinone nitrogen led to significant variations in anti-Zika virus (ZIKV) activity, as detailed in the table below. nih.govacs.org The ability to selectively functionalize the N-1 and N-2 positions allows for the precise tuning of the molecule's properties to achieve desired biological outcomes. rsc.org

CompoundN-SubstituentAnti-ZIKV EC₅₀ (µM)Selectivity Index (SI)
Compound A-H> 100-
Compound BBenzyl30.510.2
Compound 9b3-Nitrobenzyl25.622.4
Compound C4-Methoxybenzyl45.2> 11.1

Table 1: Influence of N-Substituents on Anti-ZIKV Activity of Pyrazolo[3,4-d]pyridazine-7-one Derivatives. nih.govacs.org The selectivity index (SI) is the ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀).

The C-3 position of the pyrazole ring is another critical vector for modification in SAR studies. Substituents at this position often project into solvent-exposed regions or deeper pockets of the target protein, and their properties can be tailored to enhance binding affinity and selectivity.

Research on pyrazolo[3,4-d]pyrimidines, a closely related scaffold, demonstrated that the nature of substituents on a C-3 phenyl ring directly impacted enzyme selectivity and potency against kinases like Lck, Src, KDR, and Tie-2. researchgate.net The introduction of an amine group at the C-3 position of the pyrazolo[3,4-c]pyridazine core provides a precursor that can be readily converted into a variety of other functional groups, allowing for extensive exploration of SAR at this site. researchgate.net Modern synthetic methods, such as tandem borylation and Suzuki–Miyaura cross-coupling, have been developed to efficiently introduce diverse aryl and heteroaryl groups at the C-3 position, highlighting its importance as a key modification site for optimizing biological activity. rsc.org For pyrazolo[3,4-b]pyridine based inhibitors of Tropomyosin receptor kinase A (TRKA), modifications at the C-3 position were crucial for achieving high potency, as shown in the table below. nih.gov

CompoundC-3 SubstituentTRKA IC₅₀ (nM)
A014-(Morpholinomethyl)phenyl293
C034-(4-Methylpiperazin-1-yl)phenyl56
C094-((3R,5S)-3,5-Dimethylpiperazin-1-yl)phenyl57
C104-(Piperazin-1-yl)phenyl26

Table 2: Effect of C-3 Substituents on TRKA Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Employing the Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. It begins by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then elaborated or linked together to produce more potent and selective leads.

The pyrazolo[4,3-c]pyridazine scaffold is well-suited for FBDD due to its rigid structure, defined exit vectors for chemical modification, and its inherent drug-like properties. rsc.org A key requirement for a successful fragment is the ability to be chemically elaborated in a controlled and predictable manner. Research has demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively functionalized along multiple growth vectors. rsc.org Specific chemical strategies allow for modifications at:

N-1 and N-2: Accessed through protection-group chemistry and N-alkylation reactions.

C-3: Modified via tandem borylation and Suzuki–Miyaura cross-coupling.

C-5 (analogous to C-6 in the target compound): Functionalized through palladium-catalyzed Buchwald–Hartwig amination.

C-7: Accessed by selective metalation followed by reaction with various electrophiles. rsc.org

This "vectorial functionalisation" demonstrates the utility of the pyrazolo[4,3-c]pyridazine core as a starting fragment. rsc.org By identifying an initial binding mode for the core scaffold, medicinal chemists can systematically grow the molecule from these specific attachment points to engage additional pockets on the protein surface, thereby optimizing target affinity and developing a potent lead compound. rsc.org

Analytical Research Methods for 6 Chloro 1h Pyrazolo 4,3 C Pyridazine

Advanced Spectroscopic Characterization

Spectroscopy is fundamental to the structural analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, atomic connectivity, molecular weight, and the functional groups present in 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the complete mapping of the molecular structure. nih.govresearchgate.net

The principle of NMR involves placing the sample in a strong magnetic field and irradiating it with radiofrequency waves. Nuclei absorb and re-emit this electromagnetic radiation at specific frequencies, which are influenced by their local electronic environment. The resulting spectrum displays signals (resonances) whose chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) reveal the connectivity of atoms.

For this compound, ¹H NMR would be used to identify the protons on the heterocyclic rings. The chemical shifts of these aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The N-H proton of the pyrazole (B372694) ring would likely appear as a broad singlet at a further downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for related pyridazine (B1198779) and pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-38.0 - 8.5-
H-47.5 - 8.0-
H-78.5 - 9.0-
N-H12.0 - 14.0 (broad)-
C-3125 - 135-
C-3a140 - 150-
C-4115 - 125-
C-6150 - 160-
C-7130 - 140-
C-7a145 - 155-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary applications in the study of this compound are the confirmation of its molecular weight and the analysis of its fragmentation patterns, which provides additional structural evidence.

In a mass spectrometer, the compound is first ionized using methods like Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The molecular formula of this compound is C₆H₃ClN₄, giving it a theoretical monoisotopic mass of approximately 166.00 g/mol . A high-resolution mass spectrometer can measure this mass with high precision, confirming the elemental composition. A key feature in the mass spectrum will be the isotopic pattern of chlorine: a prominent [M+2] peak at m/z 168 will be observed with an intensity of about one-third of the molecular ion peak ([M]⁺ at m/z 166), which is characteristic of a monochlorinated compound.

Fragmentation analysis, often performed in tandem MS (MS/MS) experiments, involves the isolation and subsequent fragmentation of the molecular ion. The resulting fragment ions provide clues about the molecule's structure. For pyrazole and pyridazine derivatives, fragmentation often involves the loss of stable neutral molecules like N₂, HCN, or the cleavage of the heterocyclic rings. asianpubs.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺166Molecular Ion
[M+2]⁺168Isotope peak due to ³⁷Cl
[M-Cl]⁺131Loss of a chlorine radical
[M-N₂]⁺138Loss of nitrogen gas from the pyridazine ring
[M-HCN]⁺139Loss of hydrogen cyanide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. pressbooks.pub An IR spectrum is a plot of this absorption, typically in wavenumbers (cm⁻¹), versus transmittance.

For this compound, IR spectroscopy can confirm the presence of key structural features. The N-H bond of the pyrazole ring will give rise to a stretching vibration, while the aromatic C-H bonds and the C=C and C=N bonds within the fused rings will also produce characteristic absorption bands. vscht.czlumenlearning.com The C-Cl bond also has a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group / BondVibrational ModeExpected Absorption Range (cm⁻¹)
N-H (pyrazole)Stretch3100 - 3300 (can be broad)
C-H (aromatic)Stretch3000 - 3100
C=N and C=C (ring)Stretch1400 - 1650
C-ClStretch600 - 800

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for determining the purity of a sample and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of pharmaceutical compounds and for monitoring reaction kinetics. chemrxiv.org In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). nih.govresearchgate.net A polar mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases.

For this compound, an RP-HPLC method can be developed to separate the target compound from any unreacted starting materials, intermediates, or by-products. ijcpa.in A UV detector is commonly used, as the aromatic nature of the compound will lead to strong UV absorbance at a specific wavelength. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. This method is also invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product over time to optimize reaction conditions. chemrxiv.org

Table 4: Typical HPLC Parameters for Analysis of this compound

ParameterTypical Setting
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (often with an additive like trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectorUV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm)
Column Temperature25 - 40 °C
Injection Volume10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. analyticaltoxicology.comlibretexts.org The compound this compound is expected to have sufficient volatility to be amenable to GC analysis.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for each peak, allowing for positive identification based on the molecular ion and fragmentation pattern. davidsonanalytical.co.uk This makes GC-MS a powerful tool for identifying and quantifying the main compound as well as any volatile impurities. For halogenated compounds, GC systems can also be equipped with highly selective detectors like an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD), though MS provides more definitive structural information. nih.gov

Table 5: Typical GC-MS Parameters for Analysis of this compound

ParameterTypical Setting
ColumnCapillary column (e.g., HP-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramTemperature programmed (e.g., start at 100 °C, ramp to 280 °C)
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1H-pyrazolo[4,3-c]pyridazine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, pyridazine cores can be functionalized via Sandmeyer reactions or reductive amination (). Cyclocondensation with orthoesters under refluxing acetic acid (5–8 hours) has been reported for related triazolopyridazines, yielding ~72% efficiency ( ). Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. acetic anhydride), and temperature control to minimize side products. Characterization via 1H^1H-NMR and LC-MS is critical for purity validation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., Cl at C6) and aromatic proton splitting patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C5_5H3_3ClN4_4 has a theoretical mass of 154.56 g/mol) ( ).
  • X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding, as demonstrated in related pyridazinones ( ) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data may be limited ( ), general precautions include:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Storage : In airtight containers under inert gas (N2_2) to prevent hydrolysis.
  • Emergency Procedures : Immediate decontamination with ethanol/water mixtures and consultation with safety sheets (e.g., Combi-Blocks SDS) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The C6 chloro group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the fused pyrazolo-pyridazine ring may slow reaction kinetics, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Computational DFT studies can map electron density to predict regioselectivity in arylations ( ) .

Q. What contradictions exist in reported biological activities of pyridazine derivatives, and how can they be resolved experimentally?

  • Methodological Answer : For example, while some pyridazines show anti-cancer activity via BCL-XL inhibition (), others exhibit poor pharmacokinetics due to metabolic instability (). Resolving contradictions requires:

  • In vitro assays : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HEK293).
  • ADME profiling : Microsomal stability tests (human liver microsomes) and plasma protein binding assays.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Cl with CF3_3) to isolate activity contributors ( ) .

Q. How can molecular dynamics (MD) simulations guide the design of this compound-based kinase inhibitors?

  • Methodological Answer : MD simulations (e.g., using AMBER or GROMACS) model ligand-receptor interactions. Key steps:

Docking : Identify binding poses in ATP pockets (e.g., CDK2 or EGFR kinases).

Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities.

Residue Interaction Networks : Map hydrogen bonds (e.g., Cl···Lys33) and hydrophobic contacts.
Example: Pyridazino[3,4-b]azepines showed improved BCL-XL inhibition after MD-guided optimization ().

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low plasma stability and matrix interference. Solutions:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.
  • Detection : UPLC-MS/MS using MRM transitions (e.g., m/z 155 → 110 for quantification).
  • Internal Standards : Stable isotope-labeled analogs (e.g., 13C^{13}C-Cl) improve accuracy ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.